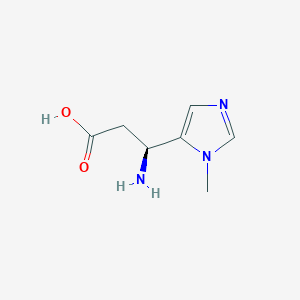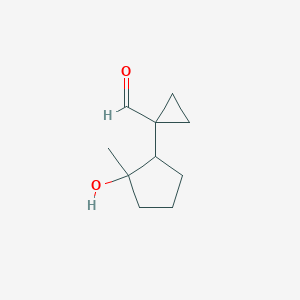![molecular formula C11H21NO B13297554 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13297554.png)
7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,9-Trimethyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
The synthesis of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane typically involves the Prins cyclization reaction. . The reaction conditions often involve the use of a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.
Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a cornerstone for its laboratory synthesis. The complexity of the spirocyclic structure poses challenges for large-scale production, necessitating further optimization for industrial applications.
Chemical Reactions Analysis
7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the nitrogen or oxygen atoms within the spirocyclic framework.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, often resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties.
Medicine: Its spirocyclic structure makes it a candidate for drug development, particularly in the design of inhibitors for specific protein targets.
Mechanism of Action
The mechanism by which 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane exerts its effects is primarily through enzyme inhibition. For example, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition can modulate various physiological processes, including pain sensation and inflammation .
Comparison with Similar Compounds
7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane can be compared to other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity, this compound shares a similar spirocyclic framework but differs in the size and substitution pattern of the rings.
1-Oxa-8-azaspiro[4.5]decane: Another FAAH inhibitor, this compound has a slightly different ring structure, which affects its binding affinity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
DOLSJYJRYIFSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NCCO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)


![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B13297515.png)
![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)

![6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13297536.png)
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate](/img/structure/B13297540.png)
